1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound with a unique structure that includes an oxane ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, including the formation of the oxane and piperidine rings, followed by the introduction of the trifluoromethyl-substituted phenyl group. Common synthetic routes may include:
Formation of the Oxane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: This step often involves the reduction of a pyridine derivative or the cyclization of an appropriate amine precursor.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This can be done through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridyl)piperidine: Similar structure but lacks the oxane ring and trifluoromethyl group.
4-(Trifluoromethyl)phenylpiperazine: Contains the trifluoromethyl-substituted phenyl group but lacks the oxane and piperidine rings.
Uniqueness
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30F3N3O/c22-21(23,24)17-2-1-3-20(16-17)27-12-10-26(11-13-27)18-4-8-25(9-5-18)19-6-14-28-15-7-19/h1-3,16,18-19H,4-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITRJZIJWUBFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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